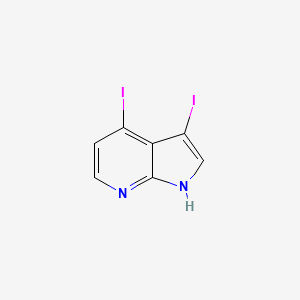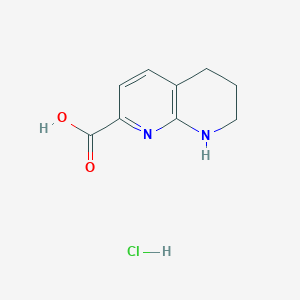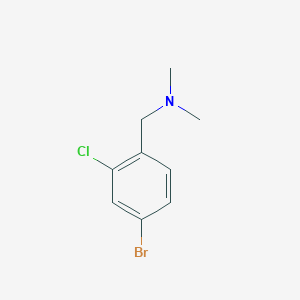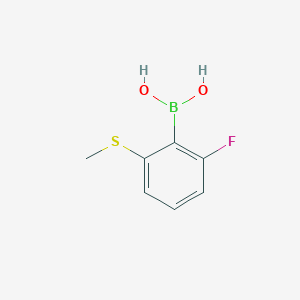
3,4-Diiodo-7-azaindole
Descripción general
Descripción
3,4-Diiodo-7-azaindole is a derivative of 7-azaindole . The 7-azaindole building block has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties . It is used as a kinase privileged fragment and has been incorporated into many kinase inhibitors as a hinge-binding element .
Synthesis Analysis
The synthesis of 7-azaindole derivatives, including 3,4-Diiodo-7-azaindole, has been an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . For instance, one approach involves Suzuki arylation selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety .Molecular Structure Analysis
The molecular structure of 3,4-Diiodo-7-azaindole is similar to that of 7-azaindole, with the addition of two iodine atoms at the 3rd and 4th positions . The pyridine N atom and the pyrrole NH in the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, making two hydrogen bonds with the kinase hinge region .Chemical Reactions Analysis
The chemical reactions involving 7-azaindoles, including 3,4-Diiodo-7-azaindole, have been extensively studied . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . These techniques involve various reactions such as metal-catalyzed cross-coupling and C–H bond functionalized reactions .Mecanismo De Acción
The mechanism of action of 3,4-Diiodo-7-azaindole is likely related to its ability to inhibit kinases. The 7-azaindole scaffold plays a crucial role in the design of inhibitors, by targeting the ATP-binding site . The 7-azaindole derivative can lodge within the adenosine-binding pocket of the DDX3, a DEAD-box helicase family member involved in many diseases .
Safety and Hazards
Direcciones Futuras
The future directions for 3,4-Diiodo-7-azaindole research are likely to continue focusing on its potential as a kinase inhibitor . The development of synthetic techniques for the functionalization of 7-azaindoles, including 3,4-Diiodo-7-azaindole, will continue to be an active area of research . The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment .
Propiedades
IUPAC Name |
3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVRIYHBCHUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)

![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)

![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)






